EBIC serves as a valuable building block for the synthesis of diverse organic molecules, including:
EBIC has been explored in medicinal chemistry research due to the presence of the indole core, a privileged scaffold found in many biologically active molecules. Studies have investigated the potential of EBIC derivatives as:
Ethyl 5-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 268.11 g/mol. It is classified as a biochemical reagent and is utilized in various life science research applications. This compound features a bromine atom at the 5-position of the indole ring, which contributes to its unique properties and reactivity. The compound has a melting point of 165 °C and a density of approximately 1.6 g/cm³ .
These reactions are essential for synthesizing more complex molecules used in medicinal chemistry .
This compound exhibits several biological activities that make it relevant in pharmacological research. Studies have indicated that ethyl 5-bromo-1H-indole-2-carboxylate possesses:
Ethyl 5-bromo-1H-indole-2-carboxylate can be synthesized through several methods:
Ethyl 5-bromo-1H-indole-2-carboxylate finds applications in various fields:
Interaction studies involving ethyl 5-bromo-1H-indole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:
These studies are crucial for understanding how this compound can be optimized for therapeutic use .
Ethyl 5-bromo-1H-indole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 7-bromo-1H-indole-2-carboxylate | 16732-69-7 | 0.96 | Bromine substitution at the 7-position |
Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | 0.96 | Methyl group instead of ethyl |
Ethyl 4-bromo-1H-indole-2-carboxylate | 103858-52-2 | 0.95 | Bromine at the 4-position |
Ethyl 6-bromoindole-2-carboxylate | 103858-53-3 | 0.88 | Different position of bromine on the indole ring |
5-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | 0.89 | Lacks ethoxy group; only carboxylic acid present |
Ethyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific bromination pattern and ester functionality, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .
Irritant